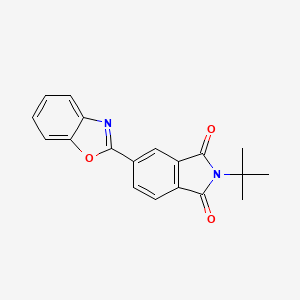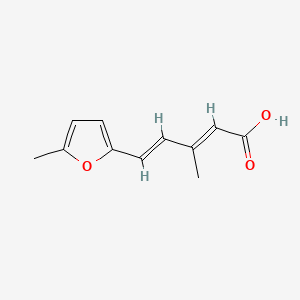
3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide, also known as CPBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CPBA is a member of the acrylamide family of compounds, which are known for their ability to modify proteins and other biomolecules.
Applications De Recherche Scientifique
3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide has been used in a variety of scientific research applications, including the modification of proteins and other biomolecules, the study of protein-protein interactions, and the development of new drugs. 3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide is particularly useful in the study of enzymes, as it can irreversibly modify the active site of enzymes, allowing researchers to study their function.
Mécanisme D'action
3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide modifies proteins and other biomolecules by reacting with nucleophilic amino acid residues such as cysteine, lysine, and histidine. The acrylamide group of 3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide reacts with the thiol group of cysteine residues, forming a covalent bond. This modification can lead to changes in the structure and function of the protein, which can be studied to gain insight into its biological activity.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzymes, the modification of protein structure, and the induction of apoptosis in cancer cells. 3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide has been studied in a variety of cell types and organisms, including bacteria, yeast, and mammalian cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide in lab experiments is its ability to irreversibly modify proteins, allowing researchers to study their function. However, 3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide can also be toxic to cells at high concentrations, limiting its use in certain experiments. Additionally, the irreversible nature of 3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide modification can make it difficult to study the effects of reversible modifications such as phosphorylation.
Orientations Futures
There are many potential future directions for research on 3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide. One area of interest is the development of new drugs that target specific proteins modified by 3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide. 3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide could also be used to study the function of specific enzymes in disease states, such as cancer. Additionally, 3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide could be used in the development of new diagnostic tools for detecting protein modifications in disease states.
Méthodes De Synthèse
3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide can be synthesized using a variety of methods, including the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 2-chloroaniline, followed by the reaction of the resulting intermediate with acryloyl chloride. The purity of 3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide can be improved using column chromatography or recrystallization.
Propriétés
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c18-14-4-2-1-3-12(14)5-8-17(20)19-13-6-7-15-16(11-13)22-10-9-21-15/h1-8,11H,9-10H2,(H,19,20)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGAQOPMMVZPQJ-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cyclohexyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B5795488.png)

![N'-[2-(2-chlorophenoxy)acetyl]isonicotinohydrazide](/img/structure/B5795494.png)

![2,4-dibromo-6-{2-[(4-chloro-2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl benzoate](/img/structure/B5795505.png)

![N-[2-(4-methoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B5795518.png)

![[(7-methoxy-1,3-benzodioxol-5-yl)methylene]malononitrile](/img/structure/B5795550.png)
![N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5795556.png)
![N,1-dimethyl-N-[(5-methyl-2-furyl)methyl]-4-piperidinamine](/img/structure/B5795562.png)
![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5795572.png)
![N-{4-methyl-2-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B5795594.png)
![4-[(2,3,5-trimethylphenoxy)acetyl]morpholine](/img/structure/B5795597.png)